molecular formula C10H7F2NO3 B13334451 1-(2,6-Difluoro-4-nitrophenyl)cyclopropane-1-carbaldehyde

1-(2,6-Difluoro-4-nitrophenyl)cyclopropane-1-carbaldehyde

Cat. No.: B13334451
M. Wt: 227.16 g/mol
InChI Key: YYTYBQLWTJCEGM-UHFFFAOYSA-N
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Description

1-(2,6-Difluoro-4-nitrophenyl)cyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with two fluorine atoms and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluoro-4-nitrophenyl)cyclopropane-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as a difluoronitrobenzene derivative, using reagents like diazomethane or Simmons-Smith reagents. The reaction conditions typically require a catalyst, such as a transition metal complex, and may be carried out under inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Large-scale production might utilize continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluoro-4-nitrophenyl)cyclopropane-1-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Nucleophiles like amines or thiols

Major Products Formed

    Oxidation: 1-(2,6-Difluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid

    Reduction: 1-(2,6-Difluoro-4-aminophenyl)cyclopropane-1-carbaldehyde

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(2,6-Difluoro-4-nitrophenyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(2,6-Difluoro-4-nitrophenyl)cyclopropane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the nitro group and the cyclopropane ring can influence its reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Difluorophenyl)cyclopropane-1-carbaldehyde
  • 1-(4-Nitrophenyl)cyclopropane-1-carbaldehyde
  • 1-(2,6-Difluoro-4-methylphenyl)cyclopropane-1-carbaldehyde

Uniqueness

1-(2,6-Difluoro-4-nitrophenyl)cyclopropane-1-carbaldehyde is unique due to the combination of the difluoro and nitro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C10H7F2NO3

Molecular Weight

227.16 g/mol

IUPAC Name

1-(2,6-difluoro-4-nitrophenyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C10H7F2NO3/c11-7-3-6(13(15)16)4-8(12)9(7)10(5-14)1-2-10/h3-5H,1-2H2

InChI Key

YYTYBQLWTJCEGM-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C=O)C2=C(C=C(C=C2F)[N+](=O)[O-])F

Origin of Product

United States

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